molecular formula C24H18N2O3 B14921290 N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)quinoline-4-carboxamide

N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)quinoline-4-carboxamide

Cat. No.: B14921290
M. Wt: 382.4 g/mol
InChI Key: JAKNWIQSWCJWPS-UHFFFAOYSA-N
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Description

N~4~-(1,3-BENZODIOXOL-5-YL)-2-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a benzodioxole moiety, which is often associated with bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,3-BENZODIOXOL-5-YL)-2-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzodioxole Moiety: This step often involves the reaction of a suitable benzodioxole derivative with the quinoline intermediate.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the quinoline derivative reacts with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1,3-BENZODIOXOL-5-YL)-2-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

N~4~-(1,3-BENZODIOXOL-5-YL)-2-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(1,3-BENZODIOXOL-5-YL)-2-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the benzodioxole moiety can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Benzodioxole Derivatives: Compounds such as piperonyl butoxide, used as a pesticide synergist.

Uniqueness

N~4~-(1,3-BENZODIOXOL-5-YL)-2-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its combined structural features of quinoline and benzodioxole, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18N2O3/c1-15-6-2-3-7-17(15)21-13-19(18-8-4-5-9-20(18)26-21)24(27)25-16-10-11-22-23(12-16)29-14-28-22/h2-13H,14H2,1H3,(H,25,27)

InChI Key

JAKNWIQSWCJWPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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